Allyl propargyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89027-60-1 |
|---|---|
Molecular Formula |
C6H8S |
Molecular Weight |
112.19 g/mol |
IUPAC Name |
3-prop-2-ynylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2 |
InChI Key |
PDTBDBRANSKXPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC#C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl Propargyl Sulfide and Its Functionalized Derivatives
Carbon-Sulfur Bond Formation Strategies
The construction of the thioether linkage in allyl propargyl sulfide (B99878) relies on strategic carbon-sulfur bond formation. These strategies primarily involve the reaction of a sulfur-based nucleophile with suitable carbon electrophiles containing the allyl and propargyl moieties. Methodologies range from classical nucleophilic substitution reactions to more modern transition metal-catalyzed approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.
Nucleophilic Substitution Reactions in Thioether Synthesis
Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of thioethers. The general approach involves the reaction of a thiolate anion, a potent sulfur nucleophile, with an alkyl halide or another substrate featuring a good leaving group in an SN2 reaction. pearson.commasterorganicchemistry.com This method is highly effective for creating C-S bonds at primary carbons. rsc.org For the synthesis of allyl propargyl sulfide, this involves using precursors where allyl and propargyl groups act as electrophiles.
A powerful method for thioether synthesis involves the substitution of leaving groups on allylic and propargylic frameworks. While acetates can be used, phosphates have emerged as particularly effective leaving groups, facilitating C-S bond formation under mild conditions. rsc.org
Research has demonstrated that both allylic and propargylic phosphates are excellent substrates for thioetherification. rsc.org For instance, the reaction of propargyl phosphates with a sulfur nucleophile can yield the corresponding propargyl sulfides in good yields. rsc.org Similarly, allylic phosphates react efficiently to produce allyl sulfides. rsc.org
An alternative, non-transition metal approach utilizes indium triiodide as a catalyst for the reaction between allylic or propargylic acetates and thiosilanes, providing efficient access to a variety of thioethers. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This method is applicable to a broad scope of acetates, including primary, secondary, tertiary, allylic, benzylic, and propargylic variants. researchgate.net
| Electrophile | Sulfur Source | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Allyl Phosphate | Thiosilane | Au/ZrO₂ | Allyl Sulfide | Excellent | rsc.org |
| Propargyl Phosphate | Thiosilane | Au/ZrO₂ | Propargyl Sulfide | 60-79% | rsc.org |
| Propargyl Acetate | Thiosilane | InI₃ | Propargyl Sulfide | Good | organic-chemistry.orgorganic-chemistry.org |
Direct condensation of thiols with unsaturated alcohols, such as allylic and propargylic alcohols, represents a highly atom-economical route to thioethers, with water being the only byproduct. nih.gov These reactions are typically promoted by acid catalysts that activate the alcohol's hydroxyl group, converting it into a better leaving group.
Lewis acids such as scandium(III) and lanthanum(III) triflates have been shown to effectively catalyze the direct substitution of the hydroxyl group in propargylic alcohols with thiols, leading exclusively to the formation of the corresponding propargyl sulfides. researchgate.netjst.go.jp Similarly, Brønsted acids like triflic acid can catalyze the dehydrative coupling of various alcohols and thiols. nih.gov Boron trifluoride etherate (BF₃·OEt₂) has also been used to facilitate the synthesis of allyl sulfides directly from allylic alcohols and thiols. psu.edu This direct approach avoids the need to pre-functionalize the alcohol into a halide or acetate, simplifying the synthetic procedure.
| Alcohol Substrate | Thiol Substrate | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Propargylic Alcohols | Various Thiols | Sc(OTf)₃, La(OTf)₃ | Exclusive formation of propargyl sulfides | researchgate.netjst.go.jp |
| Various Alcohols | Various Thiols | Triflic Acid (HOTf) | Metal-free dehydrative thioetherification | nih.gov |
| Allylic Alcohols | Various Thiols | BF₃·OEt₂ | Direct synthesis under Lewis acid catalysis | psu.edu |
Thiosilanes have emerged as effective sulfur-donating reagents in C-S coupling reactions. rsc.org Their use can circumvent the handling of volatile and malodorous thiols, which is a significant practical advantage. organic-chemistry.org In these reactions, the thiosilane acts as the sulfur nucleophile that attacks the electrophilic carbon center.
The utility of thiosilanes is prominent in both indium- and gold-catalyzed systems. An efficient substitution of the acetoxy group in propargyl and allyl acetates with thiosilanes is achieved using an indium triiodide catalyst. organic-chemistry.orgorganic-chemistry.org Furthermore, gold nanoparticles supported on zirconia (Au/ZrO₂) catalyze the reaction between allyl or propargyl phosphates and thiosilanes, affording the corresponding sulfides in excellent yields under mild conditions. rsc.org The reaction scope is particularly effective with aryl(trimethylsilyl)sulfanes. rsc.org
Transition Metal-Catalyzed Coupling Approaches
Transition metal catalysis has revolutionized the field of C-S bond formation, enabling reactions under milder conditions and with greater functional group tolerance than many classical methods. rsc.org These catalysts can activate otherwise unreactive C-O bonds in alcohols and their derivatives, making them suitable substrates for thioetherification. rsc.org Among various metals, gold has shown unique catalytic activity for these transformations.
Gold catalysts, particularly gold nanoparticles, have proven to be highly effective for the thioetherification of C(sp³)–O bonds in allylic and propargylic systems. rsc.org Specifically, gold nanoparticles supported on zirconium dioxide (Au/ZrO₂) are robust and reusable catalysts for the reaction of allyl and propargyl phosphates with thiosilanes. rsc.orgresearchgate.net
The reaction proceeds efficiently under mild conditions to give the corresponding allyl and propargyl sulfides in high yields. rsc.org Mechanistic studies suggest that the reaction proceeds via an SN2-type pathway. rsc.orgrsc.org It is proposed that cationic gold species at the surface of the nanoparticles act as soft Lewis acids, activating the substrate. rsc.org This activation facilitates the cleavage of the S-Si bond in the thiosilane and the subsequent nucleophilic attack by the sulfur atom on the allylic or propargylic carbon. rsc.org A key advantage of this gold-catalyzed method is its high chemoselectivity; for instance, in the reaction of propargyl phosphates, the thioetherification occurs exclusively at the C-O bond without the formation of allenyl sulfide byproducts. rsc.org
| Catalyst System | Substrates | Key Outcome | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Au Nanoparticles on ZrO₂ | Allyl/Propargyl Phosphates + Thiosilanes | Excellent yields, high catalyst reusability | SN2-type | rsc.org |
| Au/ZrO₂ | Propargyl Phosphates + Thiosilanes | No formation of allenyl sulfide byproducts | Lewis acidic activation by cationic Au species | rsc.orgrsc.org |
Indium-Catalyzed C-S Bond Formation
Indium catalysts have emerged as effective tools for the formation of C-S bonds, including those in allylic and propargylic sulfides. While a direct, single-step synthesis of this compound using an indium catalyst is not extensively documented, the literature on indium-catalyzed C-S cross-coupling reactions provides a strong foundation for this transformation.
Indium(III) triflate (In(OTf)₃) has been shown to catalyze the cross-coupling of aryl and alkyl thiols with aryl halides. nih.gov This methodology, which proceeds smoothly in the presence of a base like KOH and a ligand such as TMEDA, demonstrates the capability of indium to facilitate the union of a sulfur nucleophile with a carbon electrophile. nih.gov More relevant to the synthesis of this compound, indium triiodide (InI₃) catalyzes the substitution of the acetoxy group in propargyl acetates with thiosilanes, affording propargyl thioethers. organic-chemistry.orgorganic-chemistry.org This suggests a plausible pathway where a propargyl acetate could react with an allyl thiosilane, or vice-versa, in the presence of an indium catalyst to form the desired sulfide.
Furthermore, indium metal can mediate the reaction of allyl halides with alkyl thiosulfates to produce allyl sulfides. thieme-connect.com The mechanism is thought to involve the in-situ generation of an allylindium species which then undergoes nucleophilic attack. thieme-connect.com A similar indium-mediated reaction involves the β-allylation and β-propargylation of α,β-unsaturated ketones, where an allylindium or propargylindium reagent, generated in situ, reacts with a sulfonium (B1226848) salt intermediate. acs.org These examples highlight the versatility of indium in forming C-S bonds with both allylic and propargylic partners.
A proposed general reaction scheme for the indium-catalyzed synthesis of a functionalized this compound derivative is shown below:
Reactants: An allyl halide/acetate and a propargyl thiol (or vice-versa).
Catalyst: In(OTf)₃ or InI₃.
Conditions: Typically in a suitable solvent with the potential need for a base.
| Reactant 1 | Reactant 2 | Indium Catalyst | Product | Reference |
| Propargyl Acetate | Thiosilane | InI₃ | Propargyl Thioether | organic-chemistry.orgorganic-chemistry.org |
| Aryl Halide | Thiol | In(OTf)₃ | Aryl Sulfide | nih.gov |
| Allyl Halide | Alkyl Thiosulfate (B1220275) | Indium Metal | Allyl Sulfide | thieme-connect.com |
Regio- and Enantioselective Allylation of Thiols
The synthesis of chiral this compound derivatives with high regio- and enantioselectivity can be achieved through the catalytic asymmetric allylation of thiols. Iridium-based catalysts have shown particular promise in this area. For instance, iridium complexes can catalyze the regio- and enantioselective allylation of allyl carbonates with aliphatic thiols, leading to branched allyl sulfides in good yields and high enantioselectivity. organic-chemistry.org This approach is critical for controlling the stereochemistry at the carbon atom bearing the sulfur.
The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity (i.e., whether the thiol attacks the more or less substituted end of the allyl system) and the enantioselectivity (the preferential formation of one enantiomer over the other). acs.org
Ruthenium-Catalyzed S-Propargylation of Thiols
A significant advancement in the synthesis of propargylic sulfides, including this compound, is the ruthenium-catalyzed S-propargylation of thiols with propargylic carbonates. organic-chemistry.orgnih.govacs.org This method, developed by Kondo and coworkers, offers a highly efficient and neutral pathway for C-S bond formation. organic-chemistry.orgnih.govacs.org
The reaction utilizes a ruthenium catalyst, such as CpRuCl(cod) or CpRuCl(PPh₃)₂, to facilitate the reaction between a thiol and a propargylic carbonate. organic-chemistry.org The choice of the ancillary ligand on the ruthenium center is crucial and is tuned based on the reactivity of the thiol (aliphatic vs. aromatic). organic-chemistry.orgnii.ac.jp For instance, CpRuCl(PPh₃)₂ was found to be more effective for less reactive aliphatic thiols. organic-chemistry.org
A key feature of this methodology is its ability to proceed under neutral conditions, which enhances its functional group tolerance. organic-chemistry.orgnih.govacs.org The reaction mechanism is proposed to involve the formation of a (σ-propargyl)ruthenium intermediate. organic-chemistry.org
| Thiol | Propargylic Carbonate | Ruthenium Catalyst | Solvent | Product | Reference |
| Aromatic Thiols | Internal Propargylic Carbonates | CpRuCl(cod) | N-methylpiperidine | Propargylic Sulfides | organic-chemistry.org |
| Aliphatic Thiols | Internal Propargylic Carbonates | CpRuCl(PPh₃)₂ | N-methylpiperidine | Propargylic Sulfides | organic-chemistry.org |
Mechanistic Insights into C-S Bond Forming Reactions
The formation of the C-S bond in the synthesis of this compound through the aforementioned catalytic methods involves distinct mechanistic pathways.
In the ruthenium-catalyzed S-propargylation , the proposed mechanism initiates with the reaction of the ruthenium complex with the propargylic carbonate to form a cationic ruthenium allenylidene complex. This is followed by the nucleophilic attack of the thiol on the γ-carbon of the allenylidene ligand to afford a ruthenium vinylidene complex. Subsequent protonation and reductive elimination would then yield the propargylic sulfide and regenerate the active catalyst. rsc.org An alternative pathway suggests the formation of a (σ-propargyl)ruthenium intermediate. organic-chemistry.org
For indium-catalyzed reactions , the mechanism likely proceeds through the activation of the allylic or propargylic substrate (e.g., halide or acetate) by the indium catalyst to form a more electrophilic species, possibly an allylindium or propargylindium intermediate. thieme-connect.comacs.org This intermediate is then susceptible to nucleophilic attack by the thiol or thiolate to form the C-S bond. nih.govresearchgate.net In some cases, particularly with indium metal, the formation of organoindium reagents in situ is a key step. thieme-connect.comacs.org
The regio- and enantioselectivity in iridium-catalyzed allylation of thiols is governed by the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that directs the incoming nucleophile to a specific face of the π-allyl intermediate and controls the position of the attack, leading to the formation of a specific enantiomer of the branched or linear product. acs.org
Stereocontrolled Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest due to the potential for these chiral building blocks in asymmetric synthesis.
Diastereoselective and Enantioselective Pathways
The direct synthesis of chiral allyl propargyl sulfides can be achieved through diastereoselective and enantioselective reactions. One powerful strategy involves the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of sulfonium ylides. For instance, the reaction of a chiral, non-racemic allylic sulfide with a diazo compound in the presence of a rhodium or copper catalyst can generate a sulfonium ylide, which then undergoes a highly diastereoselective organic-chemistry.orgresearchgate.net-sigmatropic rearrangement to afford a homoallylic sulfide. While not a direct synthesis of this compound itself, this methodology provides a pathway to functionalized chiral sulfides with control over newly formed stereocenters.
Recent advances have shown that the enantioselective organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of α-diazoacetates with propargyl sulfides can be achieved with high enantioselectivity using chiral rhodium(II) or copper(I) catalysts. nih.gov This provides a direct route to enantioenriched allenylic sulfides.
Another approach involves the diastereoselective Barbier-type addition of propargyl bromides to chiral sulfinylimines, mediated by indium metal, to produce chiral N-protected homopropargylamines. mdpi.com Subsequent conversion of the amine functionality could potentially lead to the corresponding thiol and then to a chiral this compound derivative.
Kinetic Resolution Strategies Involving Sulfides
Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This strategy relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.
A relevant example is the kinetic resolution of racemic α-allyl-α-propargyl carboxylic acids via a chiral bifunctional sulfide-catalyzed bromolactonization. researchgate.netresearchgate.net In this process, a chiral sulfide catalyst is used to selectively catalyze the bromolactonization of one enantiomer of the carboxylic acid at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. researchgate.netresearchgate.net Although this example resolves a carboxylic acid and not the sulfide directly, it demonstrates the principle of using a chiral sulfide catalyst to differentiate between allyl and propargyl groups at a stereocenter, a challenge directly applicable to the kinetic resolution of racemic this compound derivatives. researchgate.netresearchgate.net
The kinetic resolution of racemic secondary allylic alcohols can be achieved via iridium-catalyzed asymmetric hydrogenation, providing the unreacted alcohol with high enantiopurity. rsc.org While not a direct resolution of a sulfide, this highlights a strategy that could potentially be adapted. Enzymatic kinetic resolutions, for example, using lipases for the acylation of racemic alcohols or thiols, also represent a viable, though less explored, avenue for obtaining enantiopure precursors to chiral allyl propargyl sulfides. wikipedia.org
Advanced Synthetic Approaches to Functionalized Allyl Propargyl Sulfides
The synthesis of functionalized allyl propargyl sulfides and their derivatives is a significant area of research, leading to the development of versatile intermediates for more complex molecular architectures. Advanced synthetic methodologies have focused on improving efficiency, selectivity, and the environmental profile of these reactions.
Reactions Involving Sulfur Ylide Intermediates from Diazo Compounds
A prominent method for the synthesis of functionalized sulfides, including homoallenyl and homoallyl sulfides, is the Doyle-Kirmse reaction. This reaction proceeds via the formation of a sulfur ylide intermediate from the reaction of a sulfide with a metal-carbene, which is generated from a diazo compound. researchgate.net This ylide then undergoes a sioc-journal.cnacs.org-sigmatropic rearrangement to form new carbon-carbon and carbon-sulfur bonds in a single, efficient step. researchgate.netresearchgate.net
The reaction has been extensively studied with various transition-metal catalysts, including those based on rhodium, copper, silver, and iron. researchgate.netsioc-journal.cn Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄) and dirhodium tetra(trifluoroacetate) (Rh₂(O₂CCF₃)₄), are highly efficient for these transformations. sioc-journal.cn Studies comparing different catalysts have found that Rh(II) complexes are generally more efficient than Cu(I) complexes for promoting the sioc-journal.cnacs.org-sigmatropic rearrangement. sioc-journal.cn The reaction mechanism can differ depending on the catalyst used; for instance, copper-catalyzed reactions are thought to involve a Cu(I)-bonded sulfur ylide, whereas the rearrangement in rhodium-catalyzed systems may proceed through a free ylide. sioc-journal.cn
Research has demonstrated that propargyl sulfides are highly reactive substrates in these transformations, often showing greater reactivity than the corresponding allyl sulfides. sioc-journal.cn This preferential reactivity allows for selective syntheses. For example, the reaction of propargyl sulfides with diazoquinones in the presence of a Rh₂(esp)₂ catalyst efficiently produces various allenyl sulfides in high yields. lookchem.com This method is compatible with both terminal and internal alkynes in the propargyl sulfide structure. lookchem.com
The versatility of the Doyle-Kirmse reaction is showcased by the range of diazo compounds and sulfide substrates that can be employed. Silver-catalyzed versions of this reaction have been developed, expanding the toolkit for chemists by providing a milder and often more cost-effective alternative to rhodium. researchgate.net Furthermore, iron catalysts have been identified that can be used in very low loadings (as low as 0.2 mol%) to convert propargyl sulfides to homoallenyl sulfides at room temperature with short reaction times. researchgate.net
| Catalyst | Sulfide Substrate | Diazo Compound | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Rh₂(esp)₂ | Propargyl sulfides | Diazoquinone | Allenyl sulfides | High | lookchem.com |
| Rh₂(O₂CCF₃)₄ | Propargyl sulfide | Phenylethyldiazoacetate | Homoallenyl sulfide | - | sioc-journal.cn |
| Silver (Ag) | Propargyl sulfides | Diazo compounds | Homoallenyl sulfides | Moderate to Good | researchgate.net |
| Iron (Fe) | Propargyl sulfides | Diazo compounds | Homoallenyl sulfides | - | researchgate.net |
| Rhodium (Rh) | S-Propargyl phosphorothioates | Diazoesters | S-Homoallenyl phosphorothioates | 25-93% | researchgate.net |
Radical-Mediated Synthetic Routes
Radical chemistry offers a powerful and complementary approach to the synthesis of functionalized allenes derived from propargyl precursors. These methods often involve the generation of a radical species that initiates a cascade of events, leading to the desired allene (B1206475) structure. Propargyl sulfides have been effectively used as radical trappers in novel allenylation protocols. researchgate.net
One such strategy involves a visible-light-mediated process where sulfonyl radicals are generated and subsequently add to an alkyne. This is followed by the elimination of a sulfur-centered radical, propagating a radical chain reaction that results in the formation of substituted sulfonyl allenes. researchgate.net This approach is noted for its mild conditions and high chemo- and regioselectivity. researchgate.net
Another established radical-mediated method involves the reaction of propargyl alcohols with sulfonyl hydrazides, mediated by tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI). acs.org This process, which proceeds through a radical mechanism, yields a diverse range of allenyl sulfones in moderate to excellent yields. The transformation is characterized by its tolerance of various functional groups, excellent regioselectivity, and the use of inexpensive reagents under short reaction times. acs.org
Mechanistic studies indicate that these radical processes can be complex. For example, some syntheses are initiated by the addition of a radical (like a CF₃ radical) to the alkyne of a propargylic alcohol, generating a vinyl radical. mdpi.com This intermediate can then undergo further transformations, such as cyclization and fragmentation, to yield the final product. mdpi.com The versatility of radical reactions has established them as a key strategy for converting propargylic compounds into valuable allene structures. researchgate.net
| Precursor | Reagents | Key Features | Product | Reference |
|---|---|---|---|---|
| Propargyl sulfides | Sulfonyl chloride, Visible light | Radical trapping methodology, mild conditions, high chemo- and regioselectivity. | Sulfonyl allenes | researchgate.net |
| Propargyl alcohols | Sulfonyl hydrazides, TBHP/TBAI, HOAc | Inexpensive reagents, short reaction time, high functional group compatibility. | Allenyl sulfones | acs.org |
| Homopropargylic alcohols | Togni's II reagent, CuI | CF₃ radical addition followed by 5-ipso cyclization and fragmentation. | CF₃-containing ketones | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to the synthesis of organosulfur compounds. These approaches focus on using milder reaction conditions, employing reusable catalysts, and utilizing less hazardous solvents and reagents.
A significant advancement in this area is the development of biocatalytic methods. Engineered variants of sperm whale myoglobin (B1173299) have been shown to catalyze the Doyle-Kirmse reaction to produce both allylic and allenyl sulfides. rochester.edu This biocatalytic approach allows the reaction between allylic or propargylic sulfides and diazo reagents to proceed under mild, aqueous conditions, representing a sustainable alternative to traditional transition-metal catalysis. rochester.edu Active-site engineering of the myoglobin enzyme can enhance catalytic efficiency and even induce enantioselectivity in the C-C bond-forming reaction. rochester.edu
Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. Gold nanoparticles supported on zirconium dioxide (Au/ZrO₂) have been demonstrated to be effective and reusable catalysts for the thioetherification of propargyl phosphates to form propargyl sulfides. rsc.org The reaction proceeds under mild conditions, and the catalyst shows excellent turnover and can be recycled multiple times without significant loss of activity. rsc.org
The choice of reagents and solvents also plays a crucial role in green synthesis. Methods that avoid the use of malodorous and volatile thiols are preferred. One such method involves the use of S-alkyl, S-aryl, and S-vinyl thiosulfate sodium salts (Bunte salts) as sulfur sources, which react with Grignard reagents to produce sulfides without odorous byproducts. organic-chemistry.org Additionally, the development of reactions that can be performed in water or under solvent-free conditions, catalyzed by species like indium triiodide for the reaction of propargyl acetates with thiosilanes, further contributes to the greening of sulfide synthesis. organic-chemistry.org
Chemical Reactivity and Transformation Pathways of Allyl Propargyl Sulfide
Sigmatropic Rearrangement Reactions
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. In the context of allyl propargyl sulfide (B99878), these reactions are fundamental to its chemical reactivity, enabling the formation of new carbon-carbon and carbon-sulfur bonds with high degrees of control and selectivity.
The Doyle-Kirmse reaction is a powerful method for carbon-carbon bond formation, proceeding through the reaction of an allyl or propargyl sulfide with a metal carbene to form a sulfur ylide, which then rapidly undergoes a acs.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgnih.gov This process effectively inserts the carbene carbon between the sulfur atom and the allylic/propargylic group. When propargyl sulfides are used, this reaction provides a valuable route to substituted allenes. nih.govrochester.edu The reaction sequence involves the nucleophilic attack of the sulfide's sulfur atom on the metal carbene, generating a sulfonium (B1226848) ylide intermediate. This intermediate then rearranges to yield the final product. rochester.edu
The Doyle-Kirmse reaction can be catalyzed by a variety of transition metals, with rhodium, silver, and iron complexes being particularly effective.
Rhodium Catalysts : Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly efficient catalysts for the decomposition of diazo compounds to form rhodium carbenes. These carbenes readily react with allyl and propargyl sulfides to initiate the rearrangement cascade. researchgate.net Rhodium-catalyzed reactions are often very fast, taking place at room temperature in minutes, and are compatible with various functional groups. researchgate.net
Silver Catalysts : Silver salts, such as silver triflate (AgOTf), have emerged as effective catalysts for the Doyle-Kirmse reaction. Silver-catalyzed processes are noted for their mild reaction conditions and tolerance of a wide range of substituents on both the sulfide and the diazo compound. They have been successfully used in the reaction of propargyl sulfides with various diazo compounds, including those that generate donor-only vinyl carbenes. acs.orgnih.gov The bulky and weakly coordinated nature of some silver catalysts, like Tp(CF3)₂Ag, allows for the efficient activation of diazo compounds under gentle conditions. acs.org
Iron Catalysts : Iron complexes offer a more economical and sustainable alternative to precious metal catalysts like rhodium and palladium. researchgate.netacs.org Iron-catalyzed Doyle-Kirmse reactions can be performed using scalable and safe methods, for instance, by the in situ preparation of diazo compounds from sodium nitrite. researchgate.net These methods allow for effective synthesis on a gram scale with catalyst loadings as low as 0.1 mol%. researchgate.net Iron catalysts have been shown to facilitate regioselective additions to propargyl alcohols, a related transformation.
The choice of catalyst can influence the efficiency and selectivity of the reaction, as summarized in the table below.
| Catalyst Type | Typical Catalyst | Key Advantages | Reference(s) |
| Rhodium | Rh₂(OAc)₄ | High efficiency, fast reaction times (minutes), room temperature operation. | researchgate.net |
| Silver | AgOTf, Tp(CF3)₂Ag | Mild conditions, broad substrate scope, excellent functional group tolerance. | acs.org |
| Iron | Iron complexes | Economical, sustainable, scalable, low catalyst loadings. | researchgate.net |
The reaction of propargyl sulfides, such as allyl propargyl sulfide, with diazo reagents via the Doyle-Kirmse reaction is a primary method for synthesizing allenyl sulfides. nih.govrochester.edu The acs.orgwikipedia.org-sigmatropic rearrangement of the intermediate sulfur ylide derived from a propargyl sulfide leads directly to a substituted allene (B1206475) structure. chemrxiv.org This transformation is highly valuable as allenes are important building blocks in organic synthesis. chemrxiv.org
Engineered enzymes, such as variants of myoglobin (B1173299), have also been employed to catalyze this transformation, extending its scope to biocatalysis. nih.govrochester.edu These biocatalytic systems can convert propargylic sulfides into the corresponding substituted allenes with high yields. rochester.edu Similarly, the reaction of allyl sulfides yields alkenyl sulfides, specifically homoallyl sulfides. nih.gov
The Doyle-Kirmse reaction is fundamentally a method for the synthesis of homoallylic and homoallenic sulfides. wikipedia.org The reaction of an allyl sulfide with a carbene precursor results in the formation of a homoallyl sulfide, where the carbon chain has been extended. wikipedia.org Correspondingly, when a propargyl sulfide is used as the substrate, the product is a homoallenyl sulfide. wikipedia.orgresearchgate.net
The general transformation can be represented as follows:
Allyl Sulfide → Homoallyl Sulfide
Propargyl Sulfide → Homoallenyl Sulfide (an allenyl sulfide)
This carbon-carbon bond-forming process is highly efficient and has been demonstrated with a range of substituents and functional groups under various catalytic systems. researchgate.net
The sulfur ylide intermediate generated from the reaction of this compound can participate in more complex reaction sequences beyond a simple acs.orgwikipedia.org-sigmatropic rearrangement. These cascade or tandem reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operational step.
For example, depending on the substituents of the sulfide and the diazo compound, the initially formed sulfur ylide can undergo a Doyle-Kirmse rearrangement followed by another pericyclic reaction, such as a Cope rearrangement. nih.gov Such tandem sequences are powerful tools in synthesis, as they combine multiple bond-forming events efficiently. nih.govnih.gov The development of these cascades increases the synthetic utility of the initial Doyle-Kirmse reaction, leading to diverse and complex molecular architectures.
The thio-Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl sulfide or related unsaturated sulfide. wikipedia.orgorganic-chemistry.org This reaction is analogous to the more common Claisen rearrangement of allyl vinyl ethers. While the classic substrate for a thio-Claisen is an allyl vinyl sulfide, the structural motif within this compound allows for related wikipedia.orgwikipedia.org-sigmatropic shifts, particularly after an initial transformation. For instance, thermal rearrangement of substrates containing a propargyl sulfide moiety can initiate a cascade that begins with a wikipedia.orgwikipedia.org-sigmatropic shift, leading to an allenic thiol intermediate, which can then undergo further cyclization and rearrangement steps. semanticscholar.org This highlights the potential for this compound to engage in complex thermal rearrangements beyond the ylide-mediated pathways of the Doyle-Kirmse reaction.
The Doyle-Kirmse Reaction:[2][9]-Sigmatropic Rearrangements of Sulfur Ylides
Olefin Metathesis Reactions
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. Allyl sulfides have been shown to be particularly reactive substrates in ruthenium-catalyzed olefin metathesis reactions.
Cross-metathesis involves the reaction of two different olefins to form new olefinic products organic-chemistry.org. Allyl sulfides have demonstrated high reactivity in cross-metathesis reactions, often enhancing the rate of metathesis compared to unfunctionalized alkenes when a suitable catalyst is used nih.govpublish.csiro.aursc.orgrsc.org. This enhanced reactivity is attributed to the coordination of the sulfur atom to the ruthenium catalyst, which brings the alkene into close proximity to the alkylidene, thereby facilitating the metathesis reaction publish.csiro.aursc.org.
The Hoveyda-Grubbs second-generation catalyst is particularly effective for metathesis reactions involving allyl sulfides publish.csiro.au. This reactivity has been exploited in various synthetic applications, including the site-selective modification of proteins ox.ac.ukox.ac.uk. In the context of this compound, the allyl group would be expected to readily participate in cross-metathesis with other olefins, providing a route to functionalized propargyl sulfides. The propargyl group would remain intact under these conditions, offering a handle for further synthetic transformations.
Table 2: Catalyst Considerations for Olefin Metathesis with Allyl Sulfides
| Catalyst | Reactivity with Allyl Sulfides | Key Features | Reference |
| Hoveyda-Grubbs Second-Generation Catalyst | High | Phosphine-free, compatible with thioethers. | publish.csiro.auox.ac.uk |
| Grubbs Second-Generation Catalyst | Moderate to High | Contains a phosphine (B1218219) ligand which can compete with the allyl sulfide for binding to ruthenium. | publish.csiro.au |
Polymerization via Metathesis (Indirect Relevance)
While direct ring-opening metathesis polymerization (ROMP) is not applicable to this compound as it is not a cyclic olefin, the allyl and propargyl moieties can participate in other forms of metathesis reactions. Olefin metathesis, a powerful carbon-carbon bond-forming reaction, can be catalyzed by ruthenium complexes. nih.gov However, the presence of sulfur-containing functional groups can sometimes pose challenges due to potential interactions with the metal catalyst. rsc.orgchemrxiv.org
Research has shown that allyl sulfides can be reactive substrates in ruthenium-catalyzed olefin metathesis reactions, provided a suitable catalyst is chosen. nih.gov This suggests the potential for this compound to undergo cross-metathesis with other olefins. Additionally, the development of inverse vulcanization provides a method to create sulfur-based polymers from renewable sources like garlic essential oil, which is composed of allyl sulfides. This process involves the polymerization of these sulfides at elevated temperatures.
The field of ring-opening polymerization of sulfur-containing monomers is an active area of research, with various mechanisms such as radical ring-opening polymerization (rROP) and ROMP being employed for different cyclic sulfur compounds. researchgate.net Although not directly applicable to the acyclic this compound, these studies highlight the broader interest in creating sulfur-containing polymers.
Interactive Data Table: Polymerization Methods for Sulfur-Containing Monomers
| Polymerization Method | Monomer Type | Key Features |
|---|---|---|
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefins with sulfur-containing sidechains | Catalyst choice is crucial to avoid Ru-S interactions. rsc.orgchemrxiv.org |
| Inverse Vulcanization | Allyl sulfides (e.g., from garlic oil) | One-pot, solvent-free synthesis to create renewable adhesives. |
| Radical Ring-Opening Polymerization (rROP) | Cyclic sulfur-containing monomers | Utilizes a free-radical pathway for polymerization. |
Other Significant Organic Transformations
The presence of the sulfide, alkene, and alkyne functionalities in this compound opens up a wide array of other significant organic transformations.
The sulfur atom in this compound is susceptible to oxidation. Thioethers (sulfides) can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.com Common oxidants for this transformation include hydrogen peroxide (H₂O₂), ozone (O₃), and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comrsc.orgresearchgate.net
The selective oxidation of thioethers to sulfoxides is a synthetically important reaction, as sulfoxides are valuable intermediates in the chemical and pharmaceutical industries. Studies have shown that the oxidation of thioethers with hydrogen peroxide can be catalyzed by titanium-containing zeolites like TS-1. rsc.orgresearchgate.net In some cases, the non-catalyzed reaction to the sulfoxide (B87167) occurs readily, while the further oxidation to the sulfone requires a catalyst. rsc.orgresearchgate.net The regioselectivity of such oxidations is noteworthy; for instance, the oxidation of allyl methyl thioether with TS-1 as a catalyst resulted only in oxidation at the sulfur atom, yielding the corresponding sulfoxide and sulfone, with no reaction at the double bond. rsc.orgresearchgate.net
The rate of thioether oxidation can vary significantly depending on the oxidant. For example, hypochlorite (B82951) is a much more potent oxidant for thioethers than hydrogen peroxide, with reaction half-lives in the range of seconds to minutes, compared to hours for H₂O₂ under similar conditions. nih.gov
Interactive Data Table: Oxidation of Thioethers
| Oxidizing Agent | Product(s) | Catalyst (if any) | Key Findings |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | TS-1 (Titanium-containing zeolite) | Catalyzed reaction favors sulfone formation; non-catalyzed reaction can be suppressed. rsc.orgresearchgate.net |
| Hypochlorite (NaOCl) | Sulfoxide, Sulfone | None | Much faster oxidation rates compared to H₂O₂. nih.gov |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | None | A common peroxyacid used for thioether oxidation. masterorganicchemistry.com |
The allyl and propargyl groups in this compound can undergo a variety of functional group interconversions. The double bond of the allyl group and the triple bond of the propargyl group are reactive sites for addition reactions. pressbooks.pubschoolwires.netlibretexts.orgmasterorganicchemistry.com
Reactions of the Allyl Group:
Addition Reactions: The double bond can undergo hydrogenation (addition of H₂) in the presence of a metal catalyst to form a propyl group. pressbooks.publibretexts.org It can also react with halogens (halogenation) and water (hydration, typically acid-catalyzed) to introduce new functional groups. pressbooks.publibretexts.org
Doyle-Kirmse Reaction: Allyl sulfides can participate in the Doyle-Kirmse reaction, which involves the rsc.orgresearchgate.net-sigmatropic rearrangement of an intermediate sulfur ylide to form unsaturated products. When this compound was subjected to this reaction, a mixture of products was obtained, indicating competition between the participation of the allyl and propargyl units, with a preference for the propargyl group.
Reactions of the Propargyl Group:
Addition Reactions: Similar to alkenes, alkynes undergo addition reactions, often with twice the amount of reagent due to the presence of two π bonds. pressbooks.pubmasterorganicchemistry.com This includes hydrogenation, halogenation, and hydration.
Doyle-Kirmse Reaction: As mentioned, the propargyl unit of this compound shows a preference for undergoing the rsc.orgresearchgate.net-sigmatropic rearrangement in the Doyle-Kirmse reaction.
Nicholas Reaction: The Nicholas reaction provides a method for the propargylation of various functional groups, including hydroxyl, sulfhydryl, amino, and carboxyl groups, under acidic conditions using dicobalt hexacarbonyl-stabilized propargylium ions. acs.org This highlights a potential pathway for modifying the propargyl end of the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions involving propargyl carbonates and allyl boronates have been developed to construct 1,4-enallenes and 1,5-enynes, demonstrating the versatility of the propargyl group in forming new carbon-carbon bonds. nih.gov
The interconversion of functional groups is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edusinica.edu.tw For this compound, this could involve, for example, the conversion of the sulfide to a sulfonium salt through alkylation, or the transformation of the terminal alkyne via deprotonation followed by reaction with an electrophile. msu.edu
Advanced Spectroscopic and Structural Characterization of Allyl Propargyl Sulfide and Derivatives
Vibrational Spectroscopy
FT-IR spectroscopy is particularly adept at identifying characteristic functional groups. In the FT-IR spectrum of allyl propargyl sulfide (B99878), several key absorption bands are expected:
C-H Vibrations:
The acetylenic C-H stretch is a sharp and intense band expected around 3300 cm⁻¹.
The vinylic C-H stretches of the allyl group will appear above 3000 cm⁻¹.
The aliphatic C-H stretches of the methylene (B1212753) groups will be observed just below 3000 cm⁻¹.
C≡C and C=C Stretching Vibrations:
The C≡C triple bond stretch of the propargyl group is expected as a weak but sharp absorption in the range of 2100-2140 cm⁻¹.
The C=C double bond stretch of the allyl group will give rise to a medium intensity band around 1640-1680 cm⁻¹.
C-S Stretching Vibration: The C-S stretching vibration is typically weak and appears in the fingerprint region, generally between 600 and 800 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Allyl Propargyl Sulfide
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |
| Vinylic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium |
| C≡C | Stretch | 2100-2140 | Weak, Sharp |
| C=C | Stretch | 1640-1680 | Medium |
| C-S | Stretch | 600-800 | Weak |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the C=C and C≡C stretching vibrations, which often give rise to strong Raman signals. The introduction of the sulfur atom as a linker can enhance the Raman activity of the alkyne stretching mode through n-π conjugation escholarship.org. This makes Raman spectroscopy a valuable tool for studying the electronic interactions between the sulfur atom and the unsaturated systems. Furthermore, the S-H stretching vibration in thiol derivatives and the S-S stretching in disulfide derivatives would be readily observable in the Raman spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern upon ionization can be predicted based on the stability of the resulting carbocations and radicals. Studies on analogous unsaturated sulfides, such as allylmethyl sulfide, show a preference for fragmentation leading to a stable carbo-cation nih.gov.
Common fragmentation pathways for this compound would likely involve:
Cleavage of the C-S bonds: This could lead to the formation of the allyl cation (m/z 41) or the propargyl cation (m/z 39), both of which are resonance-stabilized.
Loss of neutral fragments: The loss of small neutral molecules such as acetylene (B1199291) (C₂H₂) or allene (B1206475) (C₃H₄) from the molecular ion is also a plausible fragmentation route.
Rearrangements: McLafferty-type rearrangements involving hydrogen migration could also occur, leading to characteristic fragment ions.
The analysis of the isotopic pattern of the molecular ion, specifically the presence of the ³⁴S isotope at M+2, would provide definitive evidence for the presence of a sulfur atom in the molecule.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Origin |
| 112 | [C₆H₈S]⁺ | Molecular Ion |
| 73 | [C₃H₅S]⁺ | Loss of Propargyl Radical |
| 71 | [C₃H₃S]⁺ | Loss of Allyl Radical |
| 41 | [C₃H₅]⁺ | Allyl Cation |
| 39 | [C₃H₃]⁺ | Propargyl Cation |
Computational and Theoretical Chemistry Studies of Allyl Propargyl Sulfide
Quantum Chemical Calculations
Quantum chemical calculations serve as a cornerstone for the theoretical investigation of allyl propargyl sulfide (B99878), offering insights that are often difficult to obtain through experimental means alone. These methods allow for a detailed examination of the molecule's electronic landscape and conformational possibilities.
Density Functional Theory (DFT) and ab initio methods are the primary computational tools for studying molecules like allyl propargyl sulfide. DFT methods, such as B3LYP and M06-2X, are widely used to explore reaction mechanisms and potential energy surfaces due to their balance of computational cost and accuracy. For instance, in studies of related aryl propargyl ethers, the B97X-D functional has been employed to investigate the thermodynamics and kinetics of Claisen rearrangements. nsf.gov
Ab initio methods, while often more computationally intensive, can provide benchmark-quality data for electronic structure and energies. Though specific ab initio studies on this compound are not prevalent, these high-level calculations are crucial for validating the results obtained from DFT and for providing a deeper understanding of the fundamental electronic interactions within the molecule.
In analogous allyl sulfides, it has been shown that the nature of the substituents can significantly impact the electronic properties and, consequently, the stereoselectivity of reactions. cmu.edu For this compound, theoretical calculations would reveal the extent of conjugation and hyperconjugation involving the sulfur d-orbitals, which is critical for understanding its bonding and reactivity in rearrangements.
Table 1: Representative Calculated Bond Properties of a Generic Allyl Sulfide Moiety Note: This table is illustrative, based on typical values from DFT calculations on similar allyl sulfide structures, as specific data for this compound is not readily available in the cited literature.
| Parameter | Typical Calculated Value |
| C=C (allyl) Bond Length | ~1.34 Å |
| C-C (allyl) Bond Length | ~1.50 Å |
| S-C (allyl) Bond Length | ~1.82 Å |
| C≡C (propargyl) Bond Length | ~1.21 Å |
| S-C (propargyl) Bond Length | ~1.80 Å |
| C-S-C Bond Angle | ~100-105° |
This compound possesses considerable conformational flexibility due to rotation around the C-S and C-C single bonds. Conformational analysis using computational methods is essential to identify the various stable conformers and their relative energies. By mapping the potential energy surface as a function of key dihedral angles, researchers can locate the global energy minimum and other low-energy isomers that may be present at equilibrium.
Studies on similar molecules, such as allyl ethyl sulfide, have revealed a complex conformational landscape with multiple unique conformers within a small energy window (e.g., 12 conformers within 14 kJ/mol). nih.gov The preferred geometries are determined by a subtle balance of steric hindrance and stabilizing electronic interactions, like hyperconjugation involving the sulfur lone pairs. For this compound, similar computational scans would be necessary to determine the most stable three-dimensional structures, which are the starting points for any reaction mechanism investigation.
Reaction Mechanism Elucidation and Transition State Analysis
A significant focus of computational studies on this compound and related compounds is the elucidation of their reaction mechanisms, particularly pericyclic rearrangements. These investigations involve mapping the entire reaction pathway, identifying intermediates, and characterizing the transition states that connect them.
Computational chemistry is uniquely suited for mapping the potential energy surfaces (PES) of chemical reactions. For this compound, a key reaction is the cmu.edunih.gov-sigmatropic rearrangement, which it can undergo following the formation of a sulfur ylide. nih.govmdpi.com Theoretical calculations can trace the reaction coordinate from the reactant to the product, revealing the energy profile of the transformation.
In a related DFT study on the cmu.edunih.gov-Wittig rearrangement of propargyl/allyl-oxy-pyrazolones, the activation barrier for the rearrangement of the propargylic moiety was calculated to be significantly lower than competing pathways, confirming its kinetic favorability. scispace.com For instance, the calculated activation free energy (ΔGǂ) for the cmu.edunih.gov-rearrangement was found to be around 11 kcal/mol, whereas a competing cmu.eduscispace.com-rearrangement had a much higher barrier of over 50 kcal/mol. scispace.com Such studies highlight the power of PES mapping to predict which reaction pathways are viable. The discovery of bifurcations on a potential energy surface, where a single transition state leads to two different products, is another area where computational analysis provides critical insights into reaction dynamics. karger.com
Table 2: Illustrative Energy Profile for a cmu.edunih.gov-Sigmatropic Rearrangement Note: The values are hypothetical and based on computational studies of analogous systems to illustrate the typical energy landscape of such a rearrangement.
| Species | Relative Free Energy (kcal/mol) |
| Reactant (Sulfur Ylide) | 0.0 |
| Transition State | +11.1 |
| Product (Allenyl Sulfide) | -5.0 |
Catalysis introduces additional complexity to the reaction mechanisms of this compound. Computational studies are vital for understanding how a catalyst interacts with the substrate to lower the activation energy of a reaction. Research has shown that this compound can participate in gold-catalyzed cascade reactions. mdpi.comresearchgate.net
In one proposed pathway, a gold catalyst activates the propargyl group, leading to the formation of a sulfur ylide, which then undergoes a cmu.edunih.gov-sigmatropic rearrangement. mdpi.com The resulting intermediate can then be activated again by the gold catalyst to participate in subsequent cyclization and nih.govnih.gov-rearrangement steps. mdpi.com Computational modeling of such catalytic cycles involves locating the structures of catalyst-substrate complexes, transition states involving the catalyst, and all intermediates along the pathway. These models help explain the chemo- and stereoselectivity observed in catalyzed reactions and can guide the design of new, more efficient catalysts. smu.edu
Prediction of Reactivity and Selectivity
The prediction of chemical reactivity and selectivity through computational means relies on a variety of theoretical models and parameters derived from quantum chemical calculations. Density Functional Theory (DFT) is a prominent method employed for this purpose, offering a balance between computational cost and accuracy. For this compound, several aspects of its reactivity can be computationally explored, including reaction mechanisms, kinetic parameters, and the regioselectivity and stereoselectivity of its transformations.
Theoretical studies on analogous sulfur-containing organic compounds, such as allyl mercaptan and allyl benzyl (B1604629) sulfide, provide a framework for understanding the potential reactivity of this compound. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to investigate the pyrolysis of allyl benzyl sulfide, which, like this compound, can undergo retro-ene reactions. scribd.com Such studies typically involve locating transition states, calculating activation energies, and analyzing the reaction pathways to determine the most favorable mechanism. In the case of allyl benzyl sulfide, a concerted mechanism proceeding through a six-centered cyclic transition state was found to be the favored pathway for its thermal decomposition into propene and thiobenzaldehyde. scribd.com A similar approach can be applied to this compound to predict its behavior under thermal conditions.
The reactivity of this compound is also dictated by the electronic properties of its constituent functional groups. Computational methods can quantify various reactivity descriptors, as has been demonstrated for related molecules like allyl mercaptan. These descriptors, often calculated using DFT, include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other reagents. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack.
Local Reactivity Descriptors (Fukui Functions): These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, thus providing insights into regioselectivity.
While specific DFT studies on the broad reactivity of this compound are not extensively documented in the literature, the principles from computational studies of other allyl and propargyl-containing sulfur compounds are directly applicable. For example, the investigation of the Wittig reaction involving various ylides has shown that DFT calculations can accurately predict E/Z selectivity by analyzing the energies of the transition states leading to different stereoisomers. acs.org This type of analysis would be invaluable in predicting the outcome of reactions where this compound acts as a substrate.
The following table summarizes key computational parameters that are typically calculated to predict reactivity and selectivity, using hypothetical values for this compound based on trends observed for similar molecules.
| Computational Parameter | Predicted Value/Information for this compound | Significance in Predicting Reactivity and Selectivity |
| HOMO Energy | -8.5 eV to -9.5 eV | Indicates the electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | 0.5 eV to 1.5 eV | Indicates the electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 9.0 eV to 11.0 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Electrophilicity Index (ω) | 1.0 to 1.5 eV | Measures the ability of the molecule to accept electrons; a higher value indicates a stronger electrophile. |
| Activation Energy (Ea) for libretexts.orglibretexts.org-Sigmatropic Rearrangement | 25-35 kcal/mol | Determines the kinetic feasibility of this pericyclic reaction pathway. |
| Activation Energy (Ea) for Thio-Claisen Rearrangement | 20-30 kcal/mol | Predicts the likelihood of rearrangement involving the allyl and sulfur moieties. |
Note: The values in this table are illustrative and based on general knowledge of similar compounds. Specific computational studies on this compound are required for precise data.
Spectroscopic Property Simulations and Experimental Correlation
Computational chemistry is also a powerful tool for the simulation of various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These simulations are not only crucial for confirming the structure of newly synthesized compounds but also for interpreting complex experimental spectra.
NMR Spectroscopy Simulation
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve:
Optimization of the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)).
Calculation of the NMR shielding tensors using the GIAO method.
Conversion of the calculated shielding constants to chemical shifts (δ) using the equation: δ_sample = (σ_TMS - σ_sample) / (1 - σ_TMS), where σ is the shielding constant.
The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C with appropriate basis sets and methods. These calculated shifts can then be compared with experimental data to confirm structural assignments. For a molecule with distinct proton and carbon environments like this compound, this correlation is particularly useful.
Below is a table comparing hypothetical experimental ¹H NMR chemical shifts for this compound with values that would be expected from DFT calculations.
| Proton Environment | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Assignment |
| ≡C-H | 2.20 | 2.15 | Propargylic alkyne proton |
| -S-CH ₂-C≡ | 3.25 | 3.18 | Propargylic methylene (B1212753) protons |
| -S-CH ₂-CH= | 3.15 | 3.10 | Allylic methylene protons |
| =CH ₂ | 5.10 - 5.30 | 5.15, 5.25 | Terminal vinylic protons |
| -CH=CH₂ | 5.80 - 5.95 | 5.85 | Internal vinylic proton |
Note: These are estimated values. Actual experimental and calculated values may vary.
Infrared (IR) Spectroscopy Simulation
Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. osti.gov
For this compound, the simulated IR spectrum would be expected to show characteristic absorption bands for the C≡C-H stretch, C≡C stretch, C=C stretch, and various C-H stretches and bends. The correlation between calculated and experimental frequencies allows for unambiguous assignment of the observed IR bands.
The following table presents a hypothetical correlation between experimental and scaled calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Scaled Calculated Frequency (cm⁻¹) |
| ≡C-H Stretch | 3300 | 3305 |
| C-H Stretch (sp²) | 3080 | 3085 |
| C-H Stretch (sp³) | 2920, 2850 | 2925, 2855 |
| C≡C Stretch | 2120 | 2125 |
| C=C Stretch | 1640 | 1645 |
| CH₂ Scissoring | 1430 | 1435 |
| C-S Stretch | 700 - 600 | 680, 620 |
Note: These are representative values. Actual frequencies will depend on the specific molecular environment and experimental conditions.
Applications in Advanced Organic Synthesis and Materials Science
Allyl Propargyl Sulfide (B99878) as a Versatile Synthetic Building Block
The combination of an electron-rich allyl group and a terminal alkyne in a single molecule makes allyl propargyl sulfide a highly versatile building block. mdpi.com This structure allows for sequential or tandem reactions, enabling the efficient construction of intricate molecular frameworks from a relatively simple starting material. Chemists can selectively target either the alkene or the alkyne moiety, or engage both in concerted or multi-step reaction sequences, providing a powerful strategy for diversity-oriented synthesis.
Construction of Complex Carbon-Carbon and Carbon-Heteroatom Skeletons
This compound serves as an excellent precursor for the assembly of complex molecular skeletons. The allyl and propargyl groups can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One notable transformation is its gas-phase thermolysis. When heated, this compound undergoes a retro-ene reaction, yielding propene, allene (B1206475), propenethial, and propynethial. tandfonline.com The thioaldehyde intermediates are highly reactive and can undergo in-situ Diels-Alder reactions to form complex heterocyclic structures like 1,3-dithia-2-ethynyl-cyclohex-5-ene, demonstrating a pathway to build cyclic systems containing multiple heteroatoms. tandfonline.com
Furthermore, the allyl and propargyl moieties are amenable to various metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions involving allylic and propargylic substrates are powerful methods for C-C bond formation. researchgate.net By analogy, this compound can be envisioned as a substrate in chemo- and regiodivergent cross-coupling reactions, where selective activation of either the allyl or propargyl group by tuning the catalyst and ligand system could lead to different classes of enallenes or enynes. researchgate.net
Table 1: Selected Reactions for Skeleton Construction
| Reaction Type | Reactant(s) | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Thermolysis / Diels-Alder | This compound | Retro-ene followed by [4+2] cycloaddition of thioaldehyde intermediates | Dithia-cyclohexene derivatives | tandfonline.com |
| Palladium-Catalyzed Cross-Coupling (Proposed) | This compound, Allyl boronate | Chemo- and regiodivergent coupling | 1,4-Enallenes or 1,5-Enynes | researchgate.net |
Stereoselective Synthesis of Chiral Molecules and Scaffolds
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound's structure contains prochiral centers and faces, making it a suitable substrate for stereoselective transformations. ethz.ch Asymmetric synthesis methodologies can be applied to introduce chirality in a controlled manner.
For instance, the propargyl group is a precursor to chiral homopropargyl alcohols through asymmetric allenylboration reactions with aldehydes, catalyzed by chiral Brønsted acids. nih.gov This methodology allows for the synthesis of either anti- or syn-homopropargyl alcohols with high yields and excellent diastereo- and enantioselectivities. nih.gov Similarly, the allyl group can undergo various asymmetric reactions, such as enantioselective allylation of carbonyl compounds. nih.gov
By employing chiral catalysts or auxiliaries, reactions at either the allyl or propargyl terminus of the sulfide can be directed to produce specific stereoisomers. This approach opens avenues for creating chiral sulfides and other complex molecules with defined three-dimensional structures. researchgate.netelsevierpure.com
Table 2: Approaches to Stereoselective Synthesis
| Methodology | Reactive Site | Catalyst/Reagent Type | Resulting Chiral Moiety | Reference |
|---|---|---|---|---|
| Asymmetric Allenylboration | Propargyl group | Chiral Phosphoric Acid | Homopropargyl alcohol | nih.gov |
| Enantioselective Allylation | Allyl group | Chiral Metal Reagents | Homoallyl alcohol | nih.govacs.org |
| Electrophilic Azidothiolation | Allyl group | Chiral Bifunctional Selenide | Vicinal azidosulfide | elsevierpure.com |
Precursors for Heterocyclic Compound Synthesis
Heterocyclic compounds are integral to medicinal chemistry and materials science. Propargyl-containing molecules, including this compound, are exceptionally useful precursors for the synthesis of a wide array of heterocyclic systems. researchgate.netamazonaws.comnih.gov
The thermal decomposition of this compound directly yields a sulfur-containing heterocycle, 1,3-dithia-2-ethynyl-cyclohex-5-ene, through a Diels-Alder dimerization of the transient thioaldehyde species. tandfonline.com This demonstrates its utility in constructing six-membered rings with two heteroatoms.
Moreover, the alkyne and alkene functionalities can be utilized in various metal-catalyzed or metal-free cyclization reactions. For example, the propargyl group can undergo intramolecular cycloisomerization or participate in cyclocondensation reactions with other unsaturated compounds to form furans, pyrazoles, imidazoles, and other important heterocyclic cores. researchgate.netnih.gov The presence of the adjacent sulfur atom can influence the regioselectivity and reactivity of these cyclization processes, offering unique pathways to novel sulfur-containing heterocycles. acs.org
Integration into Click Chemistry Methodologies
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts. organic-chemistry.orgwikipedia.org The terminal alkyne of the propargyl group makes this compound an ideal substrate for one of the most prominent click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org
Substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust method for covalently linking two molecular building blocks, one containing an azide (B81097) and the other a terminal alkyne. nih.gov this compound, possessing a terminal alkyne, readily participates in this transformation. In the presence of a copper(I) catalyst, it reacts efficiently with organic azides to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgacs.org
This reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous media, and is tolerant of a vast range of other functional groups, including the allyl sulfide moiety. nih.gov This orthogonality allows for the precise and efficient conjugation of this compound to biomolecules, polymers, surfaces, or other small molecules that have been functionalized with an azide group. The resulting triazole linkage is chemically stable, making the CuAAC a favored method for creating complex molecular assemblies. interchim.frnih.gov
Reaction Scheme: CuAAC with this compound
This compound + R-N3→ (Cu(I) catalyst) → Allyl (1-R-1H-1,2,3-triazol-4-yl)methyl sulfide
Development of Functional Organic Frameworks via Click Reactions
Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with applications in gas storage, catalysis, and sensing. The construction of these materials often relies on highly efficient and predictable bond-forming reactions. dtu.dk
The CuAAC reaction is an invaluable tool for both the synthesis and post-synthetic modification of these frameworks. researchgate.netntu.edu.sg this compound can be incorporated into the organic linkers or building blocks used to construct these materials. For example, a dicarboxylic acid or diamine linker could be functionalized with the this compound moiety. The alkyne group can then be used in a subsequent CuAAC reaction to:
Construct the framework: By reacting with azide-functionalized linkers to form the porous network.
Post-synthetically modify the framework: By "clicking" functional molecules onto the framework's internal pores after its initial synthesis. This allows for the precise installation of catalytic sites, recognition elements, or other functionalities. ntu.edu.sg
The use of this compound as a building block in this context allows for the introduction of both the versatile alkyne handle for click chemistry and the allyl group, which could be used for further functionalization via thiol-ene reactions or other alkene-based chemistries. nih.gov This dual functionality makes it a powerful component for creating highly complex and tailored functional materials.
Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of "this compound" in the advanced polymer and materials science applications outlined in your request. The research connecting this particular compound to inverse vulcanization, the synthesis of functional polymers with pendant unsaturated groups, the development of renewable sulfur-based materials, or its use in functional engineering plastics via sulfone derivatives could not be located.
The existing research on this compound focuses on its behavior under different chemical conditions, such as gas-phase thermolysis. During this process, the compound decomposes to yield thioaldehydes (propynethial and propenethial), which subsequently react at room temperature to form polymers and a Diels-Alder adduct, 1,3-dithia-2-ethynyl-cyclohex-5-ene tandfonline.com. However, this thermal decomposition is a distinct process from the specific synthetic routes of inverse vulcanization mentioned in your outline.
Therefore, due to the strict constraint to focus solely on "this compound" and the specified subsections, it is not possible to generate the requested article with scientific accuracy. Information available for other related compounds, such as diallyl sulfide, in the context of inverse vulcanization cannot be substituted without violating the explicit instructions of the prompt.
Q & A
Basic: What synthetic strategies are effective for introducing allyl and propargyl groups into polymeric backbones, and how do steric effects influence reaction efficiency?
Methodological Answer:
Allyl and propargyl groups can be introduced via nucleophilic substitution or alkylation reactions. For example, γ-PGA ester derivatives with allyl/propargyl groups are synthesized using propargyl/allyl bromides in homogeneous conditions with counterion exchange to improve functionalization . Steric hindrance significantly impacts substitution efficiency: propargyl groups exhibit higher steric bulk due to their linear sp-hybridized carbon chain, leading to incomplete coverage in polymers like γ-PGA. Purification via precipitation (e.g., DMF to aqueous HCl) and reprecipitation (DMF/ether) is critical to remove colored impurities and byproducts .
Advanced: How can the ratio of allyl to propargyl substituents in thermosetting resins be optimized to tune thermal stability and curing behavior?
Methodological Answer:
Varying allyl/propargyl chloride ratios in Williamson reactions with novolac resins allows control over material properties. ¹H NMR confirms substitution levels, while DSC reveals exothermic enthalpy changes during curing. Increasing propargyl content enhances char yield (up to 60%) due to its propensity for cyclization and crosslinking. Allyl-only resins decompose upon curing, but adding ≥50% propargyl groups stabilizes the network, enabling cured samples with adjustable thermal stability .
Basic: What spectroscopic and computational tools are used to characterize allyl/propargyl sulfide intermediates in radical recombination reactions?
Methodological Answer:
Cavity ring-down spectroscopy monitors allyl (C₃H₅) and propargyl (C₃H₃) radical concentrations in gas-phase studies. Computational methods like CBS-QB3 and CASPT2 map potential energy surfaces, identifying dominant pathways (e.g., 1,5-hexadiene vs. aromatic formation). Photoionization mass spectrometry tracks reaction products, while rate constants are derived from temperature-dependent cross-section measurements (e.g., ) .
Advanced: How do steric and electronic factors resolve contradictions in reported reactivities of allyl vs. propargyl bromides in nucleophilic substitutions?
Methodological Answer:
Propargyl bromide’s lower reactivity compared to allyl bromide in γ-PGA functionalization arises from steric hindrance (linear sp-hybridized chain) rather than electronic effects. Kinetic studies using excess electrophiles and controlled reaction times (e.g., 24–48 hrs) show incomplete propargyl substitution, validated by ¹H NMR integration. Computational modeling (e.g., cone volume analysis) quantifies steric bulk, confirming propargyl’s larger spatial demand .
Basic: What metal-free methodologies enable the synthesis of benzothiophene/indole derivatives using propargyl-allene rearrangements?
Methodological Answer:
Propargyl-allene rearrangements under mild conditions (e.g., DCM, rt) generate electron-deficient allenes, which undergo allyl migration or cyclization with thiols/amines. For example, phosphine-substituted indoles are synthesized via propargyl-allene intermediates without transition metals. Reaction progress is monitored by TLC, with purification via flash chromatography (hexane/EtOAc) .
Advanced: How do allyl/propargyl protecting groups influence regioselectivity in photochemical deprotection, and what mechanistic insights explain their behavior?
Methodological Answer:
Visible-light-induced deprotection of allyl/propargyl groups involves singlet oxygen or radical intermediates. Propargyl groups exhibit faster cleavage due to enhanced stability of the propargyl cation intermediate. Mechanistic studies using UV-vis spectroscopy and ESR confirm radical pathways, while Hammett plots correlate substituent effects with reaction rates. Selective deprotection is achieved using wavelength control (450–550 nm) .
Basic: What analytical challenges arise in quantifying allyl/propargyl sulfide byproducts in polymer synthesis, and how are they addressed?
Methodological Answer:
Colored impurities (e.g., disulfides) complicate quantification. Reverse-phase HPLC with UV detection (254 nm) separates byproducts, while MALDI-TOF MS confirms polymer end-group fidelity. Calibration curves using synthesized standards improve accuracy. For volatile byproducts, GC-MS with a DB-5 column identifies species like allyl methyl sulfide .
Advanced: What role do allyl/propargyl radicals play in combustion soot formation, and how are their recombination pathways modeled?
Methodological Answer:
Propargyl radical recombination dominates benzene formation (soot precursor), while allyl radicals favor non-aromatic 1,5-hexadiene. High-level kinetics models (e.g., Rice-Ramsperger-Kassel-Marcus theory) predict falloff behavior at >800 K. Shock tube experiments validate pressure-dependent rate constants, with master equation analyses reconciling experimental/theoretical discrepancies .
Basic: How are allyl/propargyl-substituted sulfoxides synthesized, and what factors dictate selectivity between sulfide and sulfoxide products?
Methodological Answer:
Propargyl bromides react with sulfinates in THF at 0°C to form sulfoxides. Selectivity is controlled by electrophile strength and solvent polarity. For example, benzyl bromides with electron-withdrawing groups (–CN, –Br) favor sulfoxide formation (28–29% yield). Purification via silica gel chromatography (hexane/EtOAc 3:1) isolates products, with ¹H NMR confirming regioisomers .
Advanced: How do allyl/propargyl-functionalized polybenzofulvenes enable "grafting onto" strategies for polymer brush synthesis?
Methodological Answer:
Spontaneous polymerization of propargyl/allyl-substituted benzofulvenes yields clickable backbones. Thiol-ene/yne reactions with thiol-terminated PEG or peptides (e.g., cysteine-rich sequences) graft side chains. GPC-MALS confirms brush architecture, while AFM quantifies surface morphology. Kinetics studies show propargyl’s faster click reactivity (CuAAC) compared to allyl (thiol-ene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
